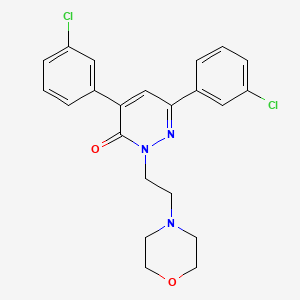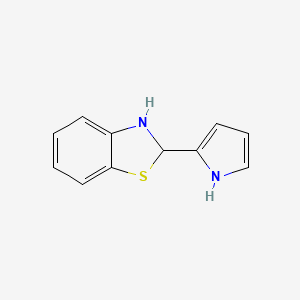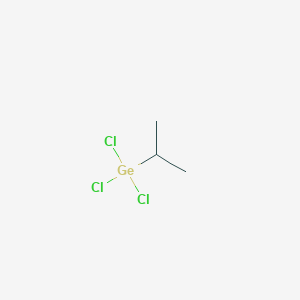
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamates, which are derivatives of carbamic acid This compound is characterized by the presence of a dimethylcarbamate group attached to a phenyl ester, which is further linked to a 1,3-dithiolan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester typically involves the reaction of dimethylcarbamoyl chloride with a phenol derivative containing the 1,3-dithiolan-2-yl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with continuous monitoring of reaction parameters to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals as a precursor for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of essential biochemical pathways, making it effective in applications like pest control .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl-, O-(2,4-dimethyl-1,3-dithiolan-2-yl)methyleneamino: Similar structure but with a methyl group instead of a dimethyl group.
Carbamic acid, phenyl ester: Lacks the 1,3-dithiolan-2-yl group, making it less reactive in certain chemical reactions.
Uniqueness
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester is unique due to the presence of the 1,3-dithiolan-2-yl group, which imparts specific chemical reactivity and biological activity. This makes it more versatile in various applications compared to its similar counterparts .
Propiedades
Número CAS |
21709-44-4 |
|---|---|
Fórmula molecular |
C12H15NO2S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
[2-(1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(14)15-10-6-4-3-5-9(10)11-16-7-8-17-11/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
GZVHRGJOULANNQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC=CC=C1C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)

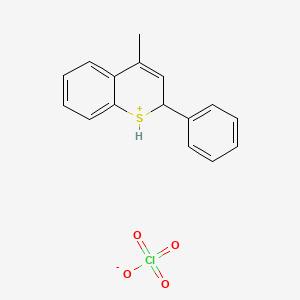
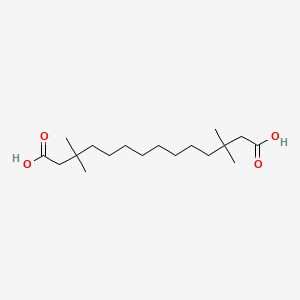
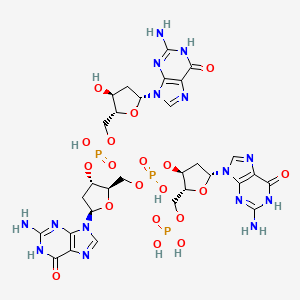
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
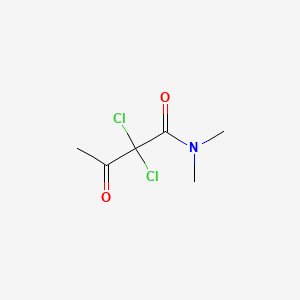
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
